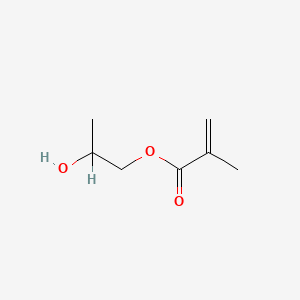

2-Hydroxypropyl methacrylate

Vue d'ensemble

Description

2-Hydroxypropyl methacrylate (2-HPMA) is a hydroxyl-functional methacrylate ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol. It exists as a mixture of isomers, typically containing 75 mol% this compound and 25 mol% 2-hydroxyisopropyl methacrylate . Commercial grades often include stabilizers such as hydroquinone methyl ether (MEHQ) to prevent premature polymerization . Key physical properties include a density of 1.027 g/cm³, boiling point of 196°C (at 760 mmHg), and solubility in water and polar solvents .

Applications span drug delivery systems (e.g., ibuprofen prodrugs with degradable ester bonds) , thermoset materials (via UV photocuring) , and textile modifications (e.g., silk fabric grafting for improved durability) . Variability in commercial purity can impact reproducibility in specialized uses, such as electron microscopy embedding media .

Méthodes De Préparation

Iron Oxide-Catalyzed Esterification Method

The iron oxide (Fe₂O₃)-catalyzed synthesis of HPMA involves a direct esterification between methacrylic acid (MAA) and propylene oxide (PO) under controlled conditions. This method, detailed in patent CN102249914A, employs a four-neck boiling flask equipped with a reflux condenser, thermometer, and constant-pressure dropping funnel .

Reaction Mechanism and Conditions

The reaction proceeds via a nucleophilic attack of the hydroxyl group from propylene oxide on the carbonyl carbon of methacrylic acid, facilitated by Fe₂O₃. Key parameters include:

The reaction initiates with the addition of MAA, Fe₂O₃, and MEHQ to the reactor. Propylene oxide is dripped over 1–2 hours, followed by a 0.5–1.5-hour post-reaction period. The crude product undergoes reduced-pressure distillation (4–6 mmHg) to isolate HPMA at 73–79°C .

Advantages and Limitations

-

Advantages :

-

Limitations :

-

Requires precise temperature control to avoid exothermic side reactions.

-

Distillation under vacuum demands specialized equipment.

-

Nitrogen-Protected Epoxypropane Addition Method

Patent CN103274941A introduces a modified approach using nitrogen purging to enhance safety and product purity . This method emphasizes controlled reagent addition and inert atmospheric conditions.

Procedural Details

Propylene oxide is added dropwise under nitrogen, with cooling water managing temperature spikes. Reaction completion is determined when residual MAA falls below 0.4 wt%, followed by distillation to isolate HPMA .

Comparative Analysis with Iron Oxide Method

The nitrogen-protected method eliminates catalyst use but requires higher temperatures and pressure control, potentially increasing energy costs .

Analyse Des Réactions Chimiques

2-Hydroxypropyl methacrylate undergoes various chemical reactions, including polymerization, esterification, and transesterification .

Polymerization: This compound readily copolymerizes with a wide range of monomers, including methacrylic acid, acrylonitrile, and vinyl acetate.

Esterification: It can react with alcohols to form esters, a reaction typically catalyzed by acids or bases.

Transesterification: This reaction involves the exchange of ester groups between molecules and is often catalyzed by metal complexes.

The major products formed from these reactions include homopolymers and copolymers that are used in various applications such as coatings, adhesives, and sealants .

Applications De Recherche Scientifique

Coatings

2-HPMA is extensively used in the formulation of coatings, including:

- Automotive Coatings : Used in the production of durable finishes that withstand environmental stressors.

- Industrial Coatings : Applied in protective coatings for machinery and equipment.

- Architectural Coatings : Enhances the longevity and appearance of buildings through weather-resistant finishes.

Adhesives and Sealants

The compound serves as a key ingredient in the production of adhesives and sealants due to its strong adhesion properties. It is particularly useful in:

- Construction : As a component in structural adhesives and sealants for building materials.

- Automotive Industry : Utilized in bonding components and sealing joints.

Dental Materials

In dental applications, 2-HPMA is incorporated into:

- Enamel-Dentin Adhesives : Enhances bonding strength between restorative materials and tooth structure .

- Restorative Composites : Provides flexibility and durability in dental restorations.

Textile Industry

2-Hydroxypropyl methacrylate is used as a finishing agent for textiles, imparting properties such as:

- Water Resistance : Enhances the water repellency of fabrics.

- Durability : Improves the wear resistance of textile products.

Photopolymer Applications

The compound is a critical component in UV-curable systems, which are used in:

- Printing Inks : Provides quick-drying properties essential for high-speed printing processes.

- Photopolymer Plates : Used in the production of flexible printing plates that are resistant to wear and tear.

Case Study 1: Allergic Reactions

A notable case study highlighted allergic contact dermatitis linked to exposure to this compound in an ink laboratory setting. The patient developed skin reactions after prolonged exposure to inks containing this compound. Patch testing confirmed sensitization to 2-HPMA, emphasizing the importance of safety measures when handling this chemical .

Case Study 2: Occupational Health

In another study focusing on occupational irritant contact dermatitis among workers exposed to polyurethane foam, patch tests revealed sensitization to various acrylates, including this compound. This underscores the need for protective measures in environments where exposure to such chemicals is prevalent .

Mécanisme D'action

The mechanism of action of 2-Hydroxypropyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in various applications to create materials with enhanced mechanical strength, chemical resistance, and thermal stability . The molecular targets and pathways involved in its action include the formation of covalent bonds between the methacrylate groups and other reactive species, leading to the formation of a three-dimensional polymer network .

Comparaison Avec Des Composés Similaires

2-Hydroxyethyl Methacrylate (HEMA)

Structure and Properties : HEMA (C₅H₈O₃, MW 130.12) has a shorter hydroxyethyl chain compared to 2-HPMA, increasing its hydrophilicity.

Applications :

- Biocompatible hydrogels : HEMA is a cornerstone in soft contact lenses and medical devices due to its high water retention .

- Drug delivery: Copolymers of HEMA and 2-HPMA modulate hydrophilicity to control drug release rates .

| Property | 2-HPMA | HEMA |

|---|---|---|

| Molecular Weight (g/mol) | 144.17 | 130.12 |

| Hydroxyl Group Position | Secondary (propyl) | Primary (ethyl) |

| Water Solubility | Moderate | High |

| Tensile Strength (MPa) | 0.2–0.6 | 0.3–0.8 (typical) |

Hydroxypropyl Acrylate (HPA)

Structure and Properties : HPA (C₆H₁₀O₃, MW 130.14) is an acrylate analog of 2-HPMA. Acrylates generally exhibit higher reactivity than methacrylates due to less steric hindrance.

Applications :

- Thermoresponsive polymers: HPA-based copolymers undergo phase transitions in water, enabling smart materials for sensors . Safety: No cross-reactivity with 2-HPMA in allergy tests, suggesting distinct sensitization pathways .

| Property | 2-HPMA | HPA |

|---|---|---|

| Reactivity | Moderate | High |

| Thermoresponsiveness | No | Yes (LCST behavior) |

| Biocompatibility | High | Moderate |

Methyl Methacrylate (MMA)

Structure and Properties : MMA (C₅H₈O₂, MW 100.12) lacks hydroxyl functionality, resulting in hydrophobic polymers like PMMA.

Applications :

- Rigid plastics : MMA forms transparent, durable materials for automotive and construction .

- Copolymer utility : Blending MMA with 2-HPMA improves mechanical strength in adhesives .

| Property | 2-HPMA | MMA |

|---|---|---|

| Hydrophilicity | Moderate | Low |

| Glass Transition (Tg) | ~50–70°C (copolymers) | ~105°C (PMMA) |

| Adhesive Strength | High (polar groups) | Moderate |

Bisphenol A-Glycerolate Dimethacrylate (Bis-GMA)

Structure and Properties : Bis-GMA is a high-viscosity dimethacrylate with aromatic rigidity.

Applications :

- Dental resins : Combines with 2-HPMA in photocurable composites for improved mechanical performance .

| Property | 2-HPMA | Bis-GMA |

|---|---|---|

| Viscosity | Low | High |

| Pencil Hardness | 2H–3H | 3H–4H |

| Crosslinking Density | Moderate | High |

Alkyl Methacrylates (EMA, BMA, EHMA)

Structure and Properties : Ethyl (EMA), butyl (BMA), and 2-ethylhexyl (EHMA) methacrylates have increasing hydrophobicity with longer alkyl chains.

Applications :

| Property | 2-HPMA | EHMA |

|---|---|---|

| Hydrophobicity | Low | High |

| Tg (copolymer) | ~50°C | ~−10°C |

| Peel Strength (N/m) | 200–400 | 300–600 |

Activité Biologique

2-Hydroxypropyl methacrylate (2-HPMA) is a methacrylic ester that serves as an important monomer in various polymer applications, particularly in the fields of dentistry and biomedical engineering. This article explores its biological activity, including toxicity, metabolism, and potential health effects based on diverse research findings.

2-HPMA is structurally characterized as follows:

- Chemical Formula : C₇H₁₂O₃

- CAS Number : 27813-02-1

- Molecular Weight : 144.17 g/mol

This compound is known for its ability to polymerize, forming stable structures that are utilized in various medical and industrial applications.

Absorption and Metabolism

Research indicates that 2-HPMA can be absorbed through dermal and gastrointestinal routes. A study demonstrated that approximately 29% of the compound was absorbed through the skin in a radiolabeled dermal absorption study conducted on rats, while 56% evaporated during the same period . The metabolism of 2-HPMA primarily involves hydrolysis to methacrylic acid and 1,2-propanediol, catalyzed by non-specific esterases .

Toxicity Profile

The toxicity of 2-HPMA has been evaluated through various studies:

- Acute Toxicity : The median lethal dose (LD50) in rats exceeds 2000 mg/kg, indicating low acute toxicity .

- Skin Irritation : It has been classified as slightly irritating to the skin based on Draize tests conducted on rabbits .

- Eye Irritation : Classified as an eye irritant with potential for causing harm upon exposure .

Mutagenicity and Carcinogenicity

In vitro studies have shown that 2-HPMA exhibits clastogenic effects (chromosome breaking) and can induce polyploidy in mammalian cells under certain conditions . However, it was negative in in vivo micronucleus assays, suggesting limited mutagenic potential in living organisms . Currently, there is no data available on its carcinogenic effects.

Case Studies and Clinical Implications

Several case studies have highlighted the potential for allergic reactions associated with 2-HPMA exposure:

- A reported case involved a laboratory worker who developed contact dermatitis attributed to 2-HPMA present in inks used at his workplace. Patch testing confirmed the allergy .

- Another clinical review identified multiple instances of allergic contact dermatitis linked to methacrylate compounds, including 2-HPMA, emphasizing the need for awareness among professionals handling these materials .

Table 1: Summary of Biological Effects of this compound

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying 2-HPMA for polymer research?

Synthesis of 2-HPMA typically involves esterification of methacrylic acid with propylene oxide or epichlorohydrin in the presence of catalysts like sodium hydroxide . Post-synthesis purification is critical to remove unreacted monomers and byproducts (e.g., ethylene glycol dimethacrylate). Methodologies include:

- Distillation under reduced pressure to isolate 2-HPMA while avoiding thermal decomposition.

- Inhibitor stabilization : Adding ≤250 ppm hydroquinone (MEHQ) to prevent premature polymerization during storage .

- Chromatographic validation : HPLC or GC-MS to confirm purity (>97%) and quantify residual impurities .

Q. How should researchers characterize 2-HPMA’s physicochemical properties for experimental reproducibility?

Key properties include:

- Hydrophilicity : Measure water contact angles of polymer films to assess hydroxyl group activity .

- Reactivity : Use FTIR to confirm the presence of methacrylate (C=C stretch at ~1635 cm⁻¹) and hydroxyl (O-H stretch at ~3450 cm⁻¹) groups .

- Thermal stability : TGA analysis under nitrogen to determine decomposition onset temperatures (~180–200°C) .

Standardize protocols across labs to minimize variability in solvent choice (e.g., DMSO affects hydrogel permeability ).

Q. What safety protocols are essential for handling 2-HPMA in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (R36/37/38 hazard) .

- Ventilation : Use fume hoods to avoid inhalation of vapors during polymerization.

- Spill management : Neutralize spills with sand or inert absorbents; avoid water to prevent runoff .

- Allergy screening : Patch-test personnel for sensitization risk (R43 hazard), as cross-reactivity with 2-HEMA is documented .

Advanced Research Questions

Q. How can conflicting data on 2-HPMA’s toxicity and sensitization potential be resolved?

Discrepancies arise from:

- Purity variations : Impurities like residual methacrylic acid may exacerbate irritation . Validate purity via HPLC before toxicity assays.

- Model systems : Guinea pig maximization tests (GPMT) classify 2-HPMA as a weak sensitizer, but human patch tests show higher reactivity in occupational exposures . Use in vitro alternatives (e.g., KeratinoSens™) to bridge species-specific differences.

- Dose-response analysis : Conduct MTT assays on human dermal fibroblasts to establish NOAEL (no-observed-adverse-effect-level) thresholds .

Q. What strategies optimize 2-HPMA’s copolymerization kinetics for tailored polymer architectures?

- Controlled radical polymerization : Use reversible addition-fragmentation chain-transfer (RAFT) agents to achieve low dispersity (Đ < 1.2) in block copolymers .

- Solvent selection : Aqueous dispersion polymerization at 70°C with zwitterionic macro-CTAs (e.g., PMPC) enables morphology control (spheres, worms, vesicles) based on PHPMA block length and solids concentration .

- Kinetic monitoring : Track conversion via ¹H NMR to correlate monomer depletion with particle morphology transitions .

Q. How do structural isomers of 2-HPMA influence polymer performance in biomedical applications?

- Isomer specificity : The mixture of 2-hydroxypropyl and 2-hydroxy-1-methylethyl methacrylate isomers affects crystallinity and hydrophilicity. Separate isomers via fractional crystallization and compare hydrogel swelling ratios .

- Crosslinking efficiency : Isomer composition impacts reactivity with diisocyanates or epoxy resins. Use rheometry to assess gelation times and mechanical strength .

- In vivo compatibility**: Test isomer-specific inflammatory responses using murine models to validate biocompatibility for drug delivery systems .

Q. What methodologies address contradictions in 2-HPMA’s reactivity with inorganic substrates?

- Surface pretreatment : Silanize glass or metal surfaces to enhance 2-HPMA adhesion, as raw substrates may inhibit polymerization due to moisture or oxide layers .

- FTIR-ATR analysis : Monitor interfacial bonding between 2-HPMA and substrates (e.g., TiO₂ nanoparticles) to identify catalytic vs. inhibitory effects .

- Accelerated aging studies : Expose polymer-coated substrates to UV/thermal cycles to assess long-term stability and delamination risks .

Q. How can researchers ensure reproducibility in 2-HPMA-based hydrogel fabrication?

- Solvent standardization : DMSO content in initial monomer mixtures significantly alters hydrogel permeability (e.g., 10% DMSO increases water flux by ~30% ).

- Crosslinker ratios : Optimize N,N’-methylenebisacrylamide (MBA) concentrations via DOE (design of experiments) to balance elasticity and swelling .

- Post-polymerization validation : Use SEM to verify pore uniformity and DSC to measure glass transition temperatures (Tg) for batch consistency .

Propriétés

IUPAC Name |

2-hydroxypropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(2)7(9)10-4-6(3)8/h6,8H,1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSHLMUCYSAUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25703-79-1 | |

| Record name | Poly(2-hydroxypropyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25703-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029629 | |

| Record name | 2-Hydroxypropyl 2-methylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white crystalline solid. (NTP, 1992), Liquid | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

25703-79-1, 923-26-2 | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxypropyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypropyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(2-hydroxypropyl methacrylate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025703791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxypropyl 2-methylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYPROPYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9B8S034AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

430 to 433 °F (NTP, 1992) | |

| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20938 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.